molecular formula C25H27N5O4 B133706 N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide CAS No. 155204-27-6

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide

Cat. No. B133706
M. Wt: 461.5 g/mol
InChI Key: QWAMQPRHXWOEJC-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The methoxyphenyl and pyridin-2-yl groups are also common in various organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl, nitrobenzamide, and pyridin-2-yl groups . The exact methods would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring provides a basic nitrogen, the methoxy group is electron-donating, the nitro group is electron-withdrawing, and the pyridine ring is aromatic .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The piperazine ring could potentially be protonated or alkylated. The methoxy group could undergo reactions typical of ethers, such as cleavage. The nitro group could be reduced to an amine, and the pyridine ring could undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make it a base, and the nitro group could make it more polar .

Scientific Research Applications

  • 5-HT1A Receptor Ligands :

    • Isoindol-1-one analogues of this compound, including 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI), have shown high in vitro binding affinity to 5-HT1A receptors, a key target in neuropharmacology (Zhuang et al., 1998).
  • PET Tracers of Serotonin 5-HT(1A) Receptors :

    • Carboxamide derivatives of this compound have been developed as PET tracers for serotonin 5-HT1A receptors, crucial in studying neuropsychiatric disorders (García et al., 2014).
  • Dopamine D(3) Receptor Ligands :

    • Derivatives have been investigated for their affinity to dopamine D(3) receptors, which are of interest in treating disorders like Parkinson's and schizophrenia (Leopoldo et al., 2002).
  • Anticancer Activity :

    • N-(Pyridin-3-yl)benzamide derivatives, including this compound, have shown moderate to good anticancer activity against various human cancer cell lines (Mohan et al., 2021).
  • Tocolytic Activity :

    • This compound has demonstrated significant inhibition of uterine smooth muscle contractions, suggesting potential use in tocolytic therapy (Lucky & Omonkhelin, 2009).
  • Nonaqueous Capillary Electrophoresis :

    • The compound has been involved in studies of nonaqueous capillary electrophoretic separation, indicating its utility in analytical chemistry (Ye et al., 2012).
  • Quantitative Structure-Activity Relationship (QSAR) Studies :

    • QSAR studies on derivatives, including this compound, have been conducted to explore their structure-activity relationships, vital in drug design (Al-Masoudi et al., 2011).
  • Antimicrobial Activity :

    • Pyridine derivatives of this compound have shown variable and modest antimicrobial activity, which is significant in developing new antibiotics (Patel et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential uses of this compound, particularly as a pharmaceutical drug. The effects of modifying the functional groups could also be investigated .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-34-23-7-3-2-6-22(23)28-17-14-27(15-18-28)16-19-29(24-8-4-5-13-26-24)25(31)20-9-11-21(12-10-20)30(32)33/h2-13H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAMQPRHXWOEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Cismesia, SJ Ryan, DC Bland… - The Journal of Organic …, 2017 - ACS Publications
This article focuses on the development of practical approaches to the in situ generation of anhydrous fluoride salts for applications in nucleophilic aromatic substitution (S N Ar) …
Number of citations: 58 pubs.acs.org
V Di Liberto, RM van Dijk, M Brendel, AM Waldron… - Neurobiology of …, 2018 - Elsevier
Psychiatric comorbidities are prevalent in patients with epilepsy and greatly contribute to the overall burden of disease. The availability of reliable biomarkers to diagnose epilepsy-…
Number of citations: 22 www.sciencedirect.com
C La Fougere, G Böning, H Bartmann, B Wängler… - Neuroimage, 2010 - Elsevier
We used microPET to map the dose–response to the novel P-glycoprotein (P-gp) inhibitor tariquidar (TQD) of the initial influx of the P-gp substrate [ 18 F]-MPPF in rat brain, and to test …
Number of citations: 57 www.sciencedirect.com

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